molecular formula C14H11NO4 B3046971 2-[(2-Hydroxybenzoyl)amino]benzoic acid CAS No. 13316-98-8

2-[(2-Hydroxybenzoyl)amino]benzoic acid

Cat. No. B3046971
CAS RN: 13316-98-8
M. Wt: 257.24 g/mol
InChI Key: CDKACLITEIDAIS-UHFFFAOYSA-N
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Description

“2-[(2-Hydroxybenzoyl)amino]benzoic acid” is an organic compound. It is a derivative of benzoic acid, which has been substituted with a 2-hydroxybenzoyl group and an amino group .


Synthesis Analysis

A novel strategy for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction has been exploited . The protocol led to a wide panel of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical manner .


Molecular Structure Analysis

The molecular structure of “2-[(2-Hydroxybenzoyl)amino]benzoic acid” can be represented by the formula C14H11NO4 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“2-[(2-Hydroxybenzoyl)amino]benzoic acid” is an organic compound that has strong oxidative properties . It can decompose easily when heated, producing highly active free radicals .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(2-Hydroxybenzoyl)amino]benzoic acid” is 257.24144 . It is slightly soluble in water . It is a yellow melt that crystallizes upon storage and remelts easily without any decomposition by heating it up to approximately 70 – 80 °C .

Scientific Research Applications

Waste-free Synthesis of Heterocyclic Compounds

The compound plays a role in the waste-free synthesis of condensed heterocyclic compounds. It is involved in the rhodium-catalyzed oxidative coupling with internal alkynes under air, leading to the production of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This process also enables the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids, expanding the potential for creating new fluorescent materials and compounds with unique electronic properties (Shimizu, Hirano, Satoh, & Miura, 2009).

Doping of Polyaniline

2-Hydroxybenzoic acid, a derivative of the compound , is identified as a new class of dopants for polyaniline, a conducting polymer. This research explores the electrical and structural properties of polyaniline when doped with benzoic acid and its derivatives, including 2-hydroxybenzoic acid. The findings indicate that the conductivity of polyaniline-benzoic acid salt is significantly high, showcasing the potential for developing advanced conductive materials (Amarnath & Palaniappan, 2005).

Mechanism of Benzoxazole Formation

The compound's derivatives are crucial in understanding the mechanism of benzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid. This research provides insights into the intermediate steps and chemical transformations leading to 2-phenylbenzoxazole, highlighting the compound's role in synthetic organic chemistry and the development of benzoxazole-based materials and pharmaceuticals (So & Heeschen, 1997).

Mechanism of Action

The compound is known to release a large amount of heat and gas during decomposition . This can cause an increase in temperature, accelerating decomposition . The gases produced can form a pressure sufficient to destroy packaging materials, potentially leading to explosions and fires .

Safety and Hazards

The compound is considered an eye irritant, and some individuals may be allergic to it . During decomposition, it releases a large amount of heat and gas, which can lead to explosions and fires .

properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-8-4-2-6-10(12)13(17)15-11-7-3-1-5-9(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKACLITEIDAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332638
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxybenzoyl)amino]benzoic acid

CAS RN

13316-98-8
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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